molecular formula C10H16N4 B2690364 3-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 1565540-62-6

3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B2690364
CAS No.: 1565540-62-6
M. Wt: 192.266
InChI Key: BOMRADAXQDYILQ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C₁₀H₁₆N₄ It is a derivative of pyridine and piperazine, featuring a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products depending on the substituents introduced .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyridin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a methylpiperazine moiety makes it a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRADAXQDYILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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